

3-methylbut-3-enal molecular weight and formula

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Compound of Interest

Compound Name: 3-methylbut-3-enal

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Technical Guide: 3-Methylbut-3-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-methylbut-3-enal**, a versatile organic compound. The document details its fundamental properties, synthesis, and chemical behavior, with a focus on data relevant to research and development.

Core Properties of 3-Methylbut-3-enal

3-Methylbut-3-enal is a volatile organic compound with the molecular formula C_5H_8O .^{[1][2][3]}^{[4][5]} Its structure features a terminal double bond, which makes it a useful precursor in various organic syntheses.^[1]

Property	Value	Source
Molecular Formula	C_5H_8O	^{[1][2][3][4][5]}
Molecular Weight	84.12 g/mol	^{[1][2][5]}
IUPAC Name	3-methylbut-3-enal	^{[1][5]}
CAS Number	1118-59-8	^{[1][4][5]}

Synthesis of 3-Methylbut-3-enal via Swern Oxidation

A common method for synthesizing **3-methylbut-3-enal** is the Swern oxidation of 3-methylbut-3-en-1-ol.^[3] This reaction provides a good yield of the desired aldehyde under mild conditions.^[3]

Experimental Protocol

Materials:

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- 3-Methylbut-3-en-1-ol
- Triethylamine
- Dichloromethane (dry)
- Water
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- At -78 °C, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.
- Slowly add DMSO (12.4 mL, 174 mmol) dropwise. Allow the reaction to proceed for 15 minutes until gas evolution ceases.
- Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture.
- After reacting at -78 °C for 45 minutes, add triethylamine (40.0 mL, 290 mmol) to quench the reaction.

- Allow the mixture to warm to room temperature and stir overnight.
- Add 150 mL of water.
- The organic phase is then concentrated and purified by flash column chromatography on silica gel using petroleum ether-ethyl acetate (50:1 v/v) as the eluent to yield **3-methylbut-3-enal**.^[3]

Caption: Swern Oxidation Workflow

Isomerization to 3-Methylbut-2-enal

3-Methylbut-3-enal readily isomerizes to its more thermodynamically stable conjugated isomer, 3-methylbut-2-enal (prenal).^[1] This isomerization can be catalyzed by either acids or bases.^[1] The acid-catalyzed mechanism likely involves the protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to a carbocation intermediate that rearranges to form the more stable conjugated system.^[1]

Caption: Isomerization Pathway

Spectroscopic Characterization

The structure of **3-methylbut-3-enal** can be confirmed using various spectroscopic techniques.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aldehydic proton, vinylic protons, and methyl protons.
¹³ C NMR	Resonances for the carbonyl carbon, sp ² hybridized carbons of the double bond, and the methyl carbons.
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the aldehyde and the C=C stretch of the alkene.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 84.12 g/mol .

Biological Relevance

While **3-methylbut-3-enal** itself is noted for potential antibacterial activity, its isomer, 3-methyl-2-butenal, has been studied in the context of cellular signaling.[1] As an α,β -unsaturated aldehyde, 3-methyl-2-butenal can inactivate protein tyrosine phosphatases (PTPs), which could disrupt cellular signaling pathways. This highlights the potential for this class of compounds to have significant biological effects.

Caption: Biological Impact Concept

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